ω-Conotoxin-SO3 is a peptide derived from the venom of marine cone snails, specifically from the species Conus striatus. This compound is classified as a neurotoxin and serves as a selective blocker of N-type voltage-sensitive calcium channels. It has garnered interest due to its potential therapeutic applications in pain management and other neurological conditions.
ω-Conotoxin-SO3 is sourced from the venom of Conus striatus, a species known for producing various conotoxins with distinct pharmacological properties. It belongs to the family of conotoxins, which are small, disulfide-rich peptides that target ion channels, receptors, and transporters in the nervous system. The classification of ω-conotoxin-SO3 is based on its specific action on calcium channels, particularly the N-type calcium channels, which are crucial in neurotransmitter release and pain signaling.
The synthesis of ω-conotoxin-SO3 employs the 9-fluorenylmethoxycarbonyl (Fmoc) strategy, a widely used method for solid-phase peptide synthesis. The process involves several key steps:
The molecular structure of ω-conotoxin-SO3 is characterized by its stable conformation, maintained by three disulfide bridges and a short triple-stranded antiparallel beta-sheet. Key structural features include:
The primary chemical reactions involving ω-conotoxin-SO3 are centered around its interaction with N-type calcium channels. Upon binding to these channels, it inhibits calcium ion influx, effectively blocking neurotransmitter release. This mechanism underpins its analgesic properties and potential therapeutic applications in treating pain disorders.
The mechanism of action of ω-conotoxin-SO3 involves:
ω-Conotoxin-SO3 exhibits several notable physical and chemical properties:
The scientific uses of ω-conotoxin-SO3 primarily revolve around its potential applications in pharmacology:
SO-3 was identified through cDNA library screening of venom duct transcripts from the piscivorous cone snail Conus striatus, inhabiting the South China Sea. It was initially characterized as a 25-amino acid peptide with six cysteine residues forming three disulfide bonds and a C-terminal amidation (Table 1). Synthetic SO-3 was later confirmed to exhibit potent analgesic effects in rodent models via intrathecal administration [2] [8]. Its isolation marked a significant addition to the O-superfamily conotoxins, distinguished by the cysteine framework C-C-CC-C-C [2] [3].
SO-3 belongs to the O-superfamily of conotoxins, defined by a conserved signal peptide sequence and the characteristic cysteine pattern. Within this superfamily, ω-conotoxins are functionally classified by their CaV channel inhibition. Gene clustering analyses confirm SO-3’s close evolutionary relationship to other C. striatus-derived toxins like SVIB (56% identity), though it shares higher homology (72%) with ω-conotoxin MVIIA from C. magus (Table 1) [3] [4]. This phylogenetic proximity underscores conserved structure-function relationships among piscivorous cone snail venoms.
Table 1: Structural and Functional Comparison of SO-3 with Key ω-Conotoxins
Peptide | Species | Sequence (C-terminal amidation*) | Net Charge | Primary Target | Selectivity Ratio (N/P/Q-type) |
---|---|---|---|---|---|
SO-3 | C. striatus | CKAAGKPCSRIAYNCCTGSCRSGKC* | +5 | CaV2.2 (N-type) | >10-fold |
MVIIA | C. magus | CKGKGAKCSRLMYDCCTGSCRSGKC* | +5 | CaV2.2 | 2–3-fold |
GVIA | C. geographus | CKSOGSSCSOTSYNCCRSCNOYTKRCY* | +4 | CaV2.2 | Irreversible binding |
SVIB | C. striatus | CKLKGQSCRKTSYDCCSGSCGRSGKC* | +5 | CaV2.1 (P/Q-type) | P/Q-selective |
Sequences use standard amino acid abbreviations: O = hydroxyproline; * = amidated C-terminus [2] [3].
SO-3 emerged as a structurally refined variant of MVIIA (ziconotide), the first FDA-approved conotoxin for chronic pain. Key differences include:
Figure 1: Structural Features of SO-3(A) Sequence alignment of SO-3 and MVIIA. Highlighted residues (Ile13, Ala14) confer enhanced selectivity.(B) Conserved cysteine framework (C-C-CC-C-C) forming the inhibitory cystine knot motif.
SO-3 exemplifies the biotechnological potential of marine venoms:
Table 2: Electrophysiological Profile of SO-3 in Neuronal Models
Assay System | Target | Effect of SO-3 (10 µM) | IC~50~ (µM) | Comparison to MVIIA |
---|---|---|---|---|
Rat DRG neurons | CaV (HVA) | 31.26% ± 4.53% inhibition | 19.28 ± 4.32 | Similar potency, higher selectivity |
HEK293/CaV2.2 | Human N-type | 12.86% ± 4.93% inhibition | Not reported | >10-fold selectivity vs. MVIIA |
HEK293/CaV1.2 | Human L-type | 15.32% ± 5.41% inhibition | Not reported | Minimal activity |
Rat DRG neurons | NaV | ~10 mV hyperpolarizing shift | Not applicable | Weak modulator |
Rat DRG neurons | KV | 19.61% ± 5.12% increase | Not applicable | Novel auxiliary effect |
Data derived from [2] [6]. HVA = High-voltage-activated calcium channels.
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7